Phenanthrene, 2-(iodomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

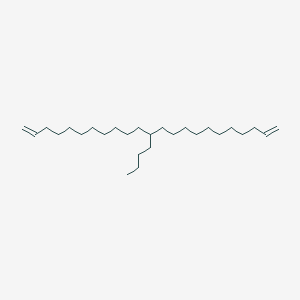

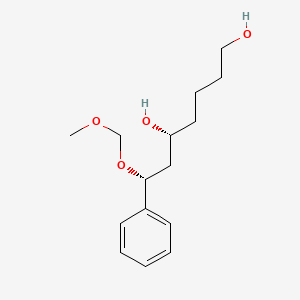

Phenanthrene, 2-(iodomethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Phenanthrene is commonly found in coal tar, cigarette smoke, and exhaust fumes

Preparation Methods

The synthesis of phenanthrene derivatives, including phenanthrene, 2-(iodomethyl)-, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in high yields and shorter reaction times . Another method involves the Haworth synthesis, which includes steps such as Friedel-Crafts acylation, Clemmensen reduction, and ring closure reactions .

Chemical Reactions Analysis

Phenanthrene, 2-(iodomethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in sulfuric acid yields diphenic acid, while oxidation with chromium trioxide produces 9,10-phenanthraquinone . Common reagents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide. The major products formed from these reactions are diphenic acid and phenanthraquinone .

Scientific Research Applications

Phenanthrene, 2-(iodomethyl)- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex natural products and pharmaceuticals . In environmental science, it is used in studies related to the degradation of polycyclic aromatic hydrocarbons (PAHs) and their impact on the environment . Additionally, it has applications in the field of bioremediation, where it is used to study the degradation of PAHs by microorganisms .

Mechanism of Action

The mechanism of action of phenanthrene, 2-(iodomethyl)- involves its interaction with various molecular targets and pathways. For example, in biodegradation studies, microorganisms such as Alcaligenes ammonioxydans utilize phenanthrene as a carbon source, breaking it down into metabolites like salicylic acid and catechol . This process involves enzymatic reactions that degrade the phenanthrene structure, ultimately leading to its mineralization.

Comparison with Similar Compounds

Phenanthrene, 2-(iodomethyl)- can be compared to other similar compounds such as anthracene and phenanthrene itself. Both anthracene and phenanthrene are polycyclic aromatic hydrocarbons with similar structures, but phenanthrene, 2-(iodomethyl)- has unique reactivity due to the presence of the iodomethyl group . This modification enhances its potential for various chemical reactions and applications. Other similar compounds include phenanthridine and phenanthrenequinone, which are used in dyes and as oxidizing agents .

Properties

CAS No. |

850080-43-2 |

|---|---|

Molecular Formula |

C15H11I |

Molecular Weight |

318.15 g/mol |

IUPAC Name |

2-(iodomethyl)phenanthrene |

InChI |

InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2 |

InChI Key |

UBFIYZBXJKXFHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)

![3-Methoxy-5-[(4-phenoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177023.png)

![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)

![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)